molecular formula C10H11BrN2O B581705 3-Amino-5-bromo-N-cyclopropylbenzamide CAS No. 1375068-71-5

3-Amino-5-bromo-N-cyclopropylbenzamide

Cat. No.: B581705
CAS No.: 1375068-71-5
M. Wt: 255.115
InChI Key: QNKAJEWYKCOAOX-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-N-cyclopropylbenzamide: is an organic compound with the molecular formula C10H11BrN2O It is a derivative of benzamide, featuring an amino group at the third position, a bromine atom at the fifth position, and a cyclopropyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Amino-5-bromo-N-cyclopropylbenzamide typically involves the following steps:

    Bromination: The starting material, 3-Aminobenzamide, undergoes bromination to introduce a bromine atom at the fifth position. This can be achieved using bromine in acetic acid under controlled temperature conditions.

    Cyclopropylation: The brominated intermediate is then subjected to cyclopropylation. This step involves the reaction of the brominated intermediate with cyclopropylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

3-Amino-5-bromo-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

    Substitution Products: Derivatives with different substituents replacing the bromine atom.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Coupling Products: Biaryl derivatives.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Utilized in the design of ligands for coordination chemistry.

Biology and Medicine:

    Pharmacological Studies: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Drug Development: Used as a scaffold for developing new therapeutic agents.

Industry:

    Material Science: Employed in the development of novel materials with specific properties.

    Catalysis: Used in the design of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-N-cyclopropylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropyl group can enhance binding affinity and selectivity, while the amino and bromine groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    3-Amino-5-bromobenzamide: Lacks the cyclopropyl group, which may affect its binding properties and reactivity.

    3-Amino-5-chloro-N-cyclopropylbenzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

    3-Amino-5-bromo-N-methylbenzamide: Contains a methyl group instead of a cyclopropyl group, affecting its steric and electronic properties.

Uniqueness:

3-Amino-5-bromo-N-cyclopropylbenzamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic effects, influencing its reactivity and interactions with biological targets. The combination of amino, bromine, and cyclopropyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-amino-5-bromo-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKAJEWYKCOAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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